5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
The compound “5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical with the CAS Number 310451-82-2 . Its molecular formula is C14H7F4N3O2 and it has a molecular weight of 325.22 .
Synthesis Analysis
The synthesis of this compound involves the reaction of C16H11F4N3O2 with sodium hydroxide in ethanol and water at 65°C for 4 hours . This is followed by a reaction with hydrogen chloride at 20°C, with the pH adjusted to 1 .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H7F4N3O2/c15-8-3-1-7 (2-4-8)9-5-11 (14 (16,17)18)21-12 (19-9)6-10 (20-21)13 (22)23/h1-6H, (H,22,23) . This indicates the presence of fluorophenyl and trifluoromethyl groups attached to a pyrazolopyrimidine core, with a carboxylic acid group also present.Physical and Chemical Properties Analysis
This compound has a molecular weight of 325.22 . The melting point and other physical properties are not well-documented in the literature.Scientific Research Applications
Synthesis and Structural Analysis
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is used in the synthesis of various compounds with potential biological activity. One such compound is synthesized by condensation with dimethylamine, showing significant inhibition of cancer cell proliferation (Liu et al., 2016). Additionally, its crystal structure has been determined, contributing to a deeper understanding of its physical and chemical properties.
Fluorescent Properties
Research indicates that derivatives of this compound exhibit novel fluorescent properties, making them attractive as fluorophores due to their multiple binding sites. Their fluorescence intensity is noted to be stronger than their methyl analogues, which is crucial for applications in bioimaging and molecular probes (Wu et al., 2006).
Antituberculosis Activity
Compounds synthesized using this compound have been shown to possess moderate antituberculosis activity. This highlights their potential in the development of new treatments against tuberculosis (Ju et al., 2015).
Inhibition of Mycobacterium Tuberculosis
Continuing the theme of antituberculosis activity, certain derivatives exhibit potent inhibition of Mycobacterium tuberculosis growth in vitro. This underlines their potential as effective inhibitors in tuberculosis treatment (Sutherland et al., 2022).
Antimicrobial Activity
Novel pyrazolo[1,5-a]pyrimidines synthesized from this compound have demonstrated significant antimicrobial activity. This includes inhibiting RNA polymerase, which is a promising result for developing new antimicrobial agents (Abdallah & Elgemeie, 2022).
Future Directions
Properties
IUPAC Name |
5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-8-3-1-7(2-4-8)9-5-11(14(16,17)18)21-12(19-9)6-10(20-21)13(22)23/h1-6H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSLRXYYANFMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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